

# In-Depth Technical Guide: Crystal Structure Analysis of Brominated Methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylaniline

Cat. No.: B084101 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a definitive public crystal structure for **3,5-Dibromo-4-methylaniline** was not available. This guide will utilize the detailed crystallographic data of its close isomer, 2,6-Dibromo-4-methylaniline, as a representative example to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental protocols and data presentation are analogous to what would be expected for **3,5-Dibromo-4-methylaniline**.

#### Introduction

Brominated anilines are a class of chemical compounds with significant applications in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive overview of the crystal structure analysis of brominated methylanilines, using 2,6-Dibromo-4-methylaniline as a detailed case study.

# **Physicochemical Properties**

A summary of the key physicochemical properties for **3,5-Dibromo-4-methylaniline** is presented below.



Property	Value	Reference
Molecular Formula	C7H7Br2N	[1][2]
Molecular Weight	264.95 g/mol	[1][3]
CAS Number	13194-73-5	[1]
Appearance	Pale cream to yellow or brown crystals/powder	[4]
Melting Point	90-94 °C	[3]
Purity	Typically ≥97%	[3]

# Experimental Protocols Synthesis and Crystallization

Synthesis: **3,5-Dibromo-4-methylaniline** can be synthesized via the bromination of 4-methylaniline (p-toluidine). A common method involves the direct bromination using molecular bromine (Br<sub>2</sub>) in a suitable solvent, such as chloroform, often in the presence of a catalyst like iron. The reaction is typically carried out at a controlled temperature to manage the reactivity of the aniline and prevent over-bromination. An alternative route involves a multi-step reaction starting from 4-Nitrotoluene, which is first brominated and then reduced.[5]

Purification and Crystallization: The crude product is purified by recrystallization. For obtaining single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system for this class of compounds is an ethanol/water mixture (e.g., 80% ethanol). The purified compound is dissolved in the solvent mixture, and the solution is allowed to evaporate slowly in a vibration-free environment. This process encourages the growth of well-ordered, single crystals.[6]

## **Single-Crystal X-ray Diffraction**

High-quality, colorless, needle-like single crystals are selected for X-ray diffraction analysis. The crystal is mounted on a goniometer head.

Data Collection: The diffraction data for the illustrative compound, 2,6-Dibromo-4-methylaniline, was collected at a temperature of 200 K using a Bruker APEXII QUAZAR CCD diffractometer



with Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods, which provide an initial model of the atomic positions. This model is subsequently refined against the full set of diffraction data. The refinement process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. For the example of 2,6-Dibromo-4-methylaniline, the structure was solved using the SIR92 program and refined with SHELXL2013.[6]

# Crystal Structure Analysis (Exemplified by 2,6-Dibromo-4-methylaniline)

The following tables summarize the crystallographic data for 2,6-Dibromo-4-methylaniline.

# **Crystal Data and Structure Refinement**



Parameter	Value
Chemical Formula	C7H7Br2N
Formula Weight	264.96 g/mol
Crystal System	Orthorhombic
Space Group	P212121
Temperature	200 K
Wavelength	0.71073 Å
Unit Cell Dimensions	a = 4.3773 (7) Åb = 13.585 (2) Åc = 14.057 (3) Å $\alpha$ = 90° $\beta$ = 90° $\gamma$ = 90°
Volume	835.9 (2) Å <sup>3</sup>
Z	4
Calculated Density	2.105 Mg/m <sup>3</sup>
Absorption Coefficient	9.62 mm <sup>-1</sup>
F(000)	504
Crystal Size	0.12 x 0.05 x 0.04 mm
Reflections Collected	7550
Independent Reflections	1715
Goodness-of-fit on F <sup>2</sup>	0.91
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.030, wR <sub>2</sub> = 0.072
R indices (all data)	R <sub>1</sub> = 0.041, wR <sub>2</sub> = 0.076

Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

# **Selected Bond Lengths and Angles**



Bond	Length (Å)	Angle	Degrees (°)
Br1-C2	1.893 (4)	C7-C1-C2	115.1 (4)
Br2-C6	1.897 (4)	C1-C2-C3	122.8 (4)
N1-C1	1.411 (6)	C2-C3-C4	118.2 (4)
C1-C2	1.402 (6)	C3-C4-C5	121.5 (4)
C1-C6	1.403 (6)	C4-C5-C6	118.9 (4)
C3-C4	1.381 (6)	C5-C6-C1	123.0 (4)
C4-C5	1.385 (6)	N1-C1-C2	121.9 (4)
C4-C7	1.509 (6)	N1-C1-C6	122.9 (4)

Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

# **Hydrogen Bonding**

In the crystal structure of 2,6-Dibromo-4-methylaniline, molecules are linked by N—H···N hydrogen bonds, forming chains that propagate along the direction.[6] Additionally, short intramolecular N—H···Br contacts are observed.[6]

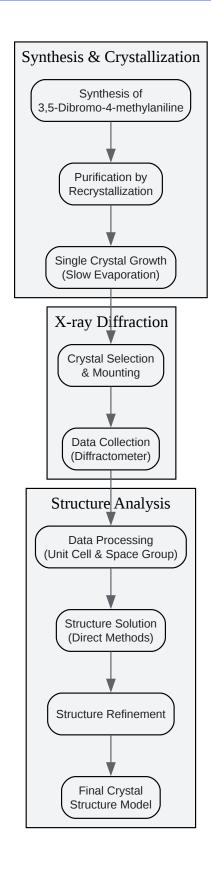
D—H···A	d(D-H) (Å)	d(H···A) (Å)	d(D···A) (Å)	∠(DHA) (°)
N1—H1B···N1	0.86	2.38	3.120 (7)	145
N1—H1A···Br1	0.86	2.65	3.077 (4)	112
N1—H1B···Br2	0.86	2.64	3.072 (4)	113

D = donor atom, A = acceptor atom. Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

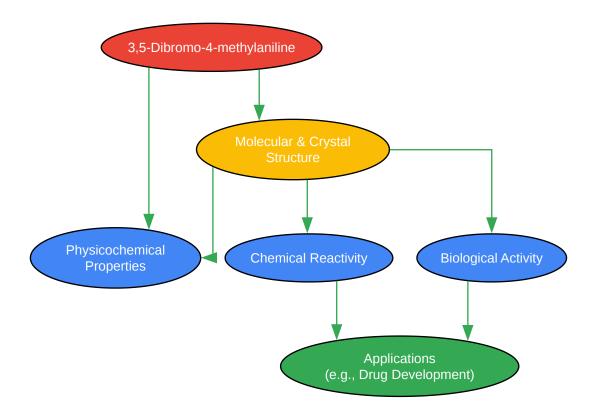
## **Visualizations**

The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of brominated methylanilines.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. PubChemLite 3,5-dibromo-4-methylaniline (C7H7Br2N) [pubchemlite.lcsb.uni.lu]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of Brominated Methylanilines]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b084101#3-5-dibromo-4-methylaniline-crystal-structure-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com